molecular formula C12H15NO7S B12434697 Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate

Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate

Cat. No.: B12434697
M. Wt: 317.32 g/mol
InChI Key: ZOYDVTMNUKPKQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate involves several steps. One common method includes the reaction of benzyloxycarbonyl chloride with methyl 3-aminopropanoate in the presence of a base such as triethylamine. The resulting intermediate is then treated with sulfur trioxide-pyridine complex to introduce the sulfonic acid group .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, as well as the use of common reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonate esters, while reduction can produce alcohols .

Scientific Research Applications

Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate is unique due to the presence of both the benzyloxycarbonyl and sulfonic acid groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H15NO7S

Molecular Weight

317.32 g/mol

IUPAC Name

3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propane-1-sulfonic acid

InChI

InChI=1S/C12H15NO7S/c1-19-11(14)10(8-21(16,17)18)13-12(15)20-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,15)(H,16,17,18)

InChI Key

ZOYDVTMNUKPKQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CS(=O)(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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